3-Hydroxy-N,N,N-trimethylbenzenaminium iodide

Beschreibung

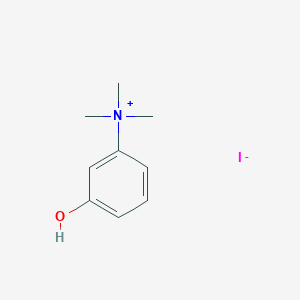

Chemical Structure and Properties 3-Hydroxy-N,N,N-trimethylbenzenaminium iodide (CAS 2498-27-3) is a quaternary ammonium salt with the molecular formula C₉H₁₄NO·I. Its structure consists of a benzene ring substituted with a hydroxyl (-OH) group at the 3-position and a trimethylammonium (-N⁺(CH₃)₃) group at the 1-position, paired with an iodide counterion . Key properties include:

- Molecular Weight: 295.13 g/mol.

- SMILES:

[I-].OC1=CC=CC(=C1)[N+](C)(C)C. - Applications: Utilized in ion exchange processes for selective separation of iodoperfluoroalkanes due to its strong halogen-binding affinity .

Synthesis The compound is synthesized by quaternizing 3-hydroxy-N,N-dimethylaniline with methyl iodide. For example, in one protocol, 3-(dimethylamino)phenol is reacted with excess methyl iodide in acetone under reflux, yielding the product as a precipitate .

Eigenschaften

IUPAC Name |

(3-hydroxyphenyl)-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.HI/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPHMCQIKGHPRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC(=CC=C1)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3483-84-9 (Parent) | |

| Record name | Ammonium, (m-hydroxyphenyl)trimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2498-27-3 | |

| Record name | Benzenaminium, 3-hydroxy-N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, (m-hydroxyphenyl)trimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Synthesis of 3-Hydroxy-N,N-dimethylbenzenamine (Precursor)

- The starting material is typically a hydroxy-substituted aniline derivative, such as 3-hydroxyaniline or 3-aminophenol.

- Dimethylation of the amine nitrogen is achieved using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions to obtain N,N-dimethyl-3-hydroxybenzenamine.

- This step requires careful control of reaction conditions (temperature, solvent, stoichiometry) to avoid over- or under-methylation.

The preparation of 3-Hydroxy-N,N,N-trimethylbenzenaminium iodide is well-established through the methylation of 3-hydroxy-substituted aromatic amines followed by quaternization with methyl iodide. This approach provides high purity and yield suitable for pharmaceutical reference standards. The process benefits from straightforward reaction conditions and robust purification protocols. Research literature emphasizes the importance of reaction control and solvent choice to optimize yield and product quality.

No direct alternative synthetic routes specific to this compound were found in the reviewed literature beyond the classical methylation/quaternization approach, confirming its status as the standard preparation method.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Hydroxy-N,N,N-trimethylbenzenaminiumiodid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Sie kann reduziert werden, um Amine zu bilden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nukleophile wie Natriumazid und Natriumcyanid werden häufig verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Chinone

Reduktion: Amine

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Hydroxy-N,N,N-trimethylbenzenaminium iodide is utilized as a reagent in various organic synthesis processes. Notably, it has been employed in the asymmetric synthesis of axially chiral open-chain alkenes , which is crucial for producing compounds with specific stereochemical configurations. This application has gained attention since 2017, marking a resurgence in the study of such structures.

Polymer Science

The compound serves as a water-soluble photoinitiator for synthesizing hydrogels. Research indicates that it can initiate polymerization under mild conditions (e.g., low light intensity at 405 or 395 nm), leading to hydrogels with properties comparable to those produced via more aggressive methods like thermal treatment or UV light.

Biological Applications

This compound exhibits notable antimicrobial properties , making it a candidate for use as an antiseptic agent. Its ability to disrupt microbial cell membranes suggests potential applications in drug development and cellular interaction studies.

Moreover, its cationic nature allows it to interact with anionic biomolecules such as DNA and phospholipids, potentially influencing their structure and function. Studies have shown that it can affect membrane permeability and stability, making it relevant for drug delivery systems and membrane interaction models.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant disruption of bacterial cell membranes, leading to cell lysis and death. This property underscores its potential use as an antiseptic agent in clinical settings.

Case Study 2: Hydrogel Synthesis

In another research project, this compound was tested as a photoinitiator for hydrogel formation. The hydrogels synthesized under mild conditions exhibited mechanical properties similar to those produced through traditional methods, suggesting that this compound could facilitate more environmentally friendly synthesis processes.

Wirkmechanismus

The mechanism of action of 3-hydroxy-N,N,N-trimethylbenzenaminium iodide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Substituted Trimethylbenzenaminium Salts

Non-Aromatic Quaternary Ammonium Salts

Physicochemical and Functional Differences

Hydrophilicity :

- The hydroxyl group in 3-hydroxy-N,N,N-trimethylbenzenaminium iodide enhances water solubility compared to formyl or aliphatic analogues (e.g., tetramethylammonium iodide) .

- Anthracene-containing DSAI exhibits aggregation-induced fluorescence, a property absent in the target compound due to its simpler structure .

Reactivity :

- The aromatic hydroxyl group in the target compound enables hydrogen bonding and coordination with metal ions, making it suitable for surface functionalization .

- Formyl-substituted analogues (e.g., FBA) undergo pH-dependent conformational changes, enabling applications in dynamic emulsion systems .

Ion Exchange Efficiency: The target compound outperforms non-aromatic salts (e.g., tetramethylammonium iodide) in halogen-bond-driven separations due to its aromatic π-system and hydroxyl group, which enhance anion-cation interactions .

Biologische Aktivität

Overview

3-Hydroxy-N,N,N-trimethylbenzenaminium iodide, with the molecular formula C₉H₁₄INO and a molecular weight of approximately 279.12 g/mol, is a quaternary ammonium compound characterized by a hydroxyl-substituted benzene ring and a trimethylammonium group. This compound exhibits diverse biological activities, making it significant in various fields including medicinal chemistry, biochemistry, and pharmacology.

The biological activity of this compound is primarily attributed to its cationic nature , which allows it to interact with negatively charged biomolecules such as DNA, RNA, and phospholipids. This interaction can lead to alterations in membrane permeability and stability, potentially influencing cellular processes. The hydroxyl group also facilitates hydrogen bonding , enhancing its reactivity with other biological molecules.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalysis.

- Membrane Interaction : It disrupts microbial cell membranes, indicating potential use as an antimicrobial agent.

- Cellular Effects : Its interaction with lipid bilayers suggests implications for drug delivery systems.

Biological Activities

This compound has been studied for various biological activities:

- Antimicrobial Properties : It shows significant activity against a range of microorganisms by disrupting cell membrane integrity.

- Enzyme Modulation : Research indicates its potential in modulating enzyme activities relevant to metabolic pathways.

- Cytotoxicity : Preliminary studies suggest cytotoxic effects on certain cancer cell lines, warranting further investigation into its antitumor properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity Study : In vitro tests demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as an antiseptic agent.

- Enzyme Inhibition Research : A study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results showed that it could significantly reduce enzyme activity in a dose-dependent manner, suggesting possible applications in metabolic disorders.

- Cytotoxicity Assessment : Investigations into the cytotoxic effects on human cancer cell lines revealed that this compound induced apoptosis at higher concentrations, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide | C₁₅H₃₄INO | Longer alkyl chain; potential for different biological activities |

| N,N-Dimethyl-3-hydroxyanilinium iodide | C₉H₁₂INO | Lacks one methyl group; may exhibit different solubility properties |

| Benzyltrimethylammonium iodide | C₁₁H₁₈INO | Different aromatic structure; primarily used as a surfactant |

The unique combination of the hydroxyl group and the trimethylammonium moiety distinguishes this compound from these similar compounds, particularly in its reactivity and biological applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-hydroxy-N,N,N-trimethylbenzenaminium iodide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via quaternization of tertiary amines using methyl iodide. For example, describes a method where N-benzyl-N-cyclohexyl-4-(dimethylamino)benzamide undergoes methylation with excess methyl iodide (20 equivalents) at 45°C for 12 hours, yielding 72%. However, reports a similar reaction using acetone as a solvent at 70°C overnight, achieving comparable yields. Key variables include stoichiometry (excess methyl iodide ensures complete quaternization), solvent polarity, and temperature control to avoid side reactions. Researchers should validate purity via H NMR (e.g., δ 3.70 ppm for N(CH) in ) and HRMS .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : H NMR is critical for confirming quaternization: the trimethylammonium group appears as a singlet at ~3.70 ppm (). Mass spectrometry (HRMS) verifies molecular ions (e.g., calculated [M] = 351.2431, observed 351.2429 in ). Additionally, highlights the use of fragmentation patterns in MS (e.g., m/z 91.05 for methyl benzenylium ion) to confirm the aromatic-hydroxyl-trimethylammonium scaffold. FT-IR can further validate hydroxyl and C-I bonds .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : The iodide counterion and phenolic hydroxyl group make the compound sensitive to light, moisture, and oxidizing agents. recommends storing it in amber vials at −20°C under inert gas (e.g., N). Stability-indicating HPLC methods (as in ) should monitor degradation, such as demethylation or iodide loss. Avoid exposure to strong acids/bases, which may hydrolyze the quaternary ammonium group .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields (e.g., 72% vs. lower yields) be resolved?

- Methodological Answer : Discrepancies arise from variations in methyl iodide equivalents, solvent choice, and reaction duration. For instance, uses iterative methyl iodide additions (20 equivalents total) to drive quaternization, while other methods may use fewer equivalents. Kinetic studies (e.g., monitoring reaction progress via TLC or in-situ NMR) can identify optimal stoichiometry and timing. Purity of starting materials (e.g., residual dimethylamine in precursors) also affects yields .

Q. What mechanistic insights explain the regioselectivity of methylation in this compound?

- Methodological Answer : The quaternization of tertiary amines (e.g., 3-(dimethylamino)phenol derivatives) proceeds via an S2 mechanism, where methyl iodide attacks the lone pair on the dimethylamino nitrogen. and suggest that steric hindrance from substituents (e.g., hydroxyl groups) influences reaction rates. Computational modeling (e.g., DFT studies) can map electron density on the nitrogen to predict reactivity .

Q. How does this compound serve as a precursor for PET radioligands, and what labeling challenges exist?

- Methodological Answer : The trimethylammonium-iodide structure is a scaffold for F-labeled probes (e.g., and describe analogs like 4-cyano-N,N,N-trimethylbenzenaminium triflate for F-fluorination). Challenges include competing side reactions during isotopic exchange and purification of hydrophilic quaternary ammonium salts. Solid-phase extraction or ion-pair chromatography (using triflate counterions) are recommended for purification .

Q. What analytical strategies resolve spectral overlaps in complex mixtures containing this compound?

- Methodological Answer : In mixtures with similar quaternary ammonium salts, LC-MS/MS with multiple reaction monitoring (MRM) can differentiate ions. For example, used MS/MS to distinguish 3-hydroxy-N,N,N-trimethylbenzenaminium (m/z 137.08 → 121.08 after hydroxyl loss) from analogs. 2D NMR (e.g., H-C HSQC) can also resolve aromatic proton environments .

Contradictions and Resolution

- Synthetic Yields : achieves 72% yield with iterative methyl iodide additions, while other methods (e.g., ) use fewer equivalents but higher temperatures. Researchers should balance reagent cost and reaction efficiency.

- Stability Claims : emphasizes light sensitivity, whereas focuses on hydrolytic stability. Controlled stability studies under varied conditions (pH, UV exposure) are advised.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.